molecular formula C24H23N3O5S B2866136 ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-92-8

ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2866136
CAS RN: 864925-92-8
M. Wt: 465.52
InChI Key: ZAWBIJQMCHZNNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Highly Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process demonstrates complete regioselectivity and excellent yields, expanding the reaction scope significantly (Zhu, Lan, & Kwon, 2003).

  • Preparation of Esters and Amides of Thieno[2,3‐d]pyrimidine-6-carboxylic Acids : A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids has been described, showing diverse applications in chemical synthesis. A key step involves the formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile (Santilli, Kim, & Wanser, 1971).

Biological Applications

  • Potential Anticancer Agents : Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from this compound, has indicated their impact on the proliferation and mitotic index of cultured L1210 cells and their survival impact on mice bearing P388 leukemia. These findings highlight the potential of these compounds in anticancer treatments (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Material Science Applications

  • Complexation of Disperse Dyes Derived from Thiophene : This compound's derivatives have been used in the synthesis of disperse dyes, particularly in their complexation with metals like Cu, Co, Zn, and their application on fabrics like polyester and nylon. This showcases its utility in the field of textile and material sciences (Abolude, Bello, Nkeonye, & Giwa, 2021).

Mechanism of Action

The mechanism of action of this compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved data .

Future Directions

The future directions for the study of this compound are not available in the retrieved data .

properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-2-31-24(30)27-13-12-18-19(14-27)33-23(20(18)21(25)28)26-22(29)15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWBIJQMCHZNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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